molecular formula C11H8Cl2N2 B1498878 3-(2,3-Dichlorophenyl)pyridin-4-amine CAS No. 1125437-54-8

3-(2,3-Dichlorophenyl)pyridin-4-amine

Cat. No. B1498878
CAS RN: 1125437-54-8
M. Wt: 239.1 g/mol
InChI Key: DQEWYYVSMKHECI-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)pyridin-4-amine, also known as DCPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a member of the pyridine family and has been found to exhibit certain biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)pyridin-4-amine is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in inflammation and pain pathways. Specifically, 3-(2,3-Dichlorophenyl)pyridin-4-amine has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects:
3-(2,3-Dichlorophenyl)pyridin-4-amine has been shown to exhibit anti-inflammatory and analgesic effects in both in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines and to decrease pain sensitivity in animal models. Additionally, 3-(2,3-Dichlorophenyl)pyridin-4-amine has been shown to have a low toxicity profile, making it a potentially safe therapeutic option.

Advantages and Limitations for Lab Experiments

3-(2,3-Dichlorophenyl)pyridin-4-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it exhibits low toxicity and has been shown to have a high degree of stability in various experimental conditions. However, one limitation of 3-(2,3-Dichlorophenyl)pyridin-4-amine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the study of 3-(2,3-Dichlorophenyl)pyridin-4-amine. One area of interest is its potential use in treating inflammatory bowel disease, as it has been shown to exhibit anti-inflammatory properties in this context. Additionally, further study is needed to fully understand the mechanism of action of 3-(2,3-Dichlorophenyl)pyridin-4-amine and to identify potential therapeutic targets. Finally, the potential use of 3-(2,3-Dichlorophenyl)pyridin-4-amine in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Scientific Research Applications

3-(2,3-Dichlorophenyl)pyridin-4-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. Additionally, 3-(2,3-Dichlorophenyl)pyridin-4-amine has been shown to have potential as an analgesic and has been studied for its use in pain management.

properties

IUPAC Name

3-(2,3-dichlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-2-7(11(9)13)8-6-15-5-4-10(8)14/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEWYYVSMKHECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653820
Record name 3-(2,3-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenyl)pyridin-4-amine

CAS RN

1125437-54-8
Record name 3-(2,3-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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